molecular formula C17H21FN2O2 B11160917 1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160917
M. Wt: 304.36 g/mol
InChI Key: QYPAZOXVJRPMRZ-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: Unique due to its specific structural features.

    1-cyclohexyl-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-cyclohexyl-N-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C17H21FN2O2

Molecular Weight

304.36 g/mol

IUPAC Name

1-cyclohexyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)

InChI Key

QYPAZOXVJRPMRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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